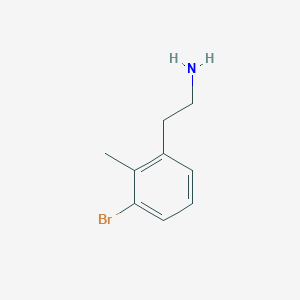

2-(3-Bromo-2-methylphenyl)ethan-1-amine

Description

2-(3-Bromo-2-methylphenyl)ethan-1-amine is a substituted phenethylamine derivative characterized by a bromine atom at the 3-position and a methyl group at the 2-position of the phenyl ring, with a two-carbon ethylamine chain. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.5) and a molecular weight of 214.1 g/mol . The compound’s stereochemistry is notable; its (R)-enantiomer, (1R)-1-(3-bromo-2-methylphenyl)ethan-1-amine, has a CAS registry number 1213520-94-5 and a predicted pKa of 8.91, indicating weak basicity typical of primary amines .

Properties

IUPAC Name |

2-(3-bromo-2-methylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-7-8(5-6-11)3-2-4-9(7)10/h2-4H,5-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDIFZRQYCSLOHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1388074-41-6 | |

| Record name | 2-(3-bromo-2-methylphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-methylphenyl)ethan-1-amine typically involves the bromination of 2-methylphenethylamine. The process can be summarized as follows:

Starting Material: 2-Methylphenethylamine

Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4).

Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction Reactions: The compound can undergo reduction to form the corresponding amine derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields 2-(3-Azido-2-methylphenyl)ethan-1-amine, while oxidation with potassium permanganate produces 2-(3-Bromo-2-methylphenyl)ethan-1-nitrile.

Scientific Research Applications

2-(3-Bromo-2-methylphenyl)ethan-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-methylphenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine and methyl substituents on the phenyl ring influence its binding affinity and selectivity towards these targets. The compound may modulate neurotransmitter release or inhibit specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their properties:

Pharmacological and Functional Comparisons

- Receptor Affinity: 25B-NBOMe: Exhibits high affinity for 5-HT₂A receptors (Ki < 1 nM), leading to potent hallucinogenic effects. The bromine substituent enhances binding compared to non-halogenated analogs . TAAR1 Agonists: Compounds like 2-(4H-1,2,4-triazol-3-yl)ethan-1-amine () share the ethylamine core but replace aromatic substituents with heterocycles, enabling TAAR1 activation (EC₅₀ ~0.5 μM) . In contrast, this compound lacks a heterocyclic moiety, likely reducing TAAR1 affinity.

Biological Activity :

- Antibacterial Derivatives : 2-(3,4-Methylenedioxyphenyl)ethylamine () demonstrates moderate antibacterial activity against Gram-positive bacteria (MIC = 8–16 μg/mL), attributed to the methylenedioxy group enhancing membrane penetration . The bromine and methyl groups in the target compound may similarly improve bioavailability but remain untested.

- Designer Drugs : Benzimidazole-based ethanamines (e.g., Flunitazene, ) incorporate nitrogen-rich rings, conferring opioid receptor activity, whereas brominated phenethylamines like the target compound are less studied in this context .

Key Research Findings

- Structural-Activity Relationships (SAR): Halogenation at the 3-position (Br, Cl) enhances receptor binding in psychedelic phenethylamines but may reduce metabolic stability due to increased molecular weight .

- Thermodynamic Stability : Hydrogen bonding analysis () suggests that bromine’s electronegativity stabilizes crystal lattices in halogenated ethanamines, impacting solubility and formulation .

Biological Activity

2-(3-Bromo-2-methylphenyl)ethan-1-amine, also known as (1R)-1-(3-bromo-2-methylphenyl)ethan-1-amine, is a compound that has garnered attention for its potential biological activities. This article explores its interactions with biological systems, focusing on its mechanisms of action, pharmacological effects, and implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a bromine atom at the 3-position and a methyl group at the 2-position of the phenyl ring, which significantly influences its chemical properties and biological interactions. The presence of the bromine substituent enables halogen bonding, enhancing the compound's affinity for various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Its structure allows for modulation of neurotransmitter release and inhibition of specific enzymatic activities. The compound may interact with various receptors and enzymes, influencing pathways related to neurological functions.

Key Mechanisms:

- Receptor Interaction: The compound may bind to neurotransmitter receptors, potentially affecting signaling pathways associated with mood regulation and cognitive functions.

- Enzyme Inhibition: It may inhibit enzymes involved in neurotransmitter metabolism, altering the levels of key neurotransmitters such as serotonin and dopamine .

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest potential efficacy against various microbial strains, making it a candidate for further investigation in antimicrobial drug development .

- Anticancer Activity: Some studies have explored its role in cancer therapy, particularly in targeting specific cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest .

Study on Neurotransmitter Modulation

A study investigated the effects of this compound on serotonin levels in animal models. Results indicated that administration of the compound led to a significant increase in serotonin release, suggesting its potential as an antidepressant agent. The study highlighted the importance of bromine's position in modulating receptor activity.

Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against Staphylococcus aureus. The compound demonstrated inhibitory effects at concentrations as low as 25 µM, indicating its potential use as an antimicrobial agent.

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to related compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Bromine at 3-position; methyl group |

| 2-Methylphenethylamine | Baseline for comparison | No halogen substitution |

| (S)-1-(3-Bromo-2-methylphenyl)ethan-1-amine | Potential different activity | Stereoisomer; may exhibit varied effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.